(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol
Description
Significance of Chiral Amino Alcohols as Chiral Scaffolds and Ligands in Organic Chemistry
Chiral 1,2-amino alcohols are highly valued structural motifs in organic synthesis due to their prevalence in biologically active molecules, including many pharmaceuticals and natural products. globethesis.combldpharm.com Their utility extends to being crucial building blocks and intermediates for a wide array of more complex molecules. acs.org
One of their most significant roles is in the field of asymmetric catalysis, where they function as chiral auxiliaries, ligands, or catalysts. acs.org As ligands, they can coordinate with metal centers to form chiral catalysts that facilitate enantioselective reactions. These reactions are critical for producing a single, desired enantiomer of a chiral product, which is often essential in the pharmaceutical industry. The nitrogen and oxygen atoms in the amino alcohol structure can act as a bidentate ligand, binding to a metal and creating a rigid, well-defined chiral environment that directs the stereochemical outcome of a reaction. polyu.edu.hk Chiral amino alcohols have proven effective as ligands in a variety of asymmetric transformations, including the reduction of ketones and the addition of organozinc reagents to aldehydes. polyu.edu.hk
Overview of Pyridine-Containing Chiral Amino Alcohols and Their Unique Properties
The incorporation of a pyridine (B92270) ring into a chiral amino alcohol scaffold introduces distinct properties. Pyridine is a basic, aromatic heterocycle with a nitrogen atom whose lone pair of electrons is available for coordination. nih.gov This makes pyridine-containing compounds, including chiral amino alcohols, excellent ligands for a wide range of transition metals. nih.gov
Pyridine-containing chiral alcohols, often termed pyridinyl alcohols, are used as hemilabile chiral chelating ligands in homogeneous transition metal catalysis. researchgate.net The pyridine nitrogen can coordinate to a metal center, and this coordination can be reversible, a property known as hemilability, which can be advantageous in catalytic cycles. The pyridine ring can also influence the electronic properties of the metal center and provide steric bulk, both of which are important factors in controlling the selectivity and efficiency of a catalyst. globethesis.com These compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, partly due to the pyridine ring's ability to engage in hydrogen bonding and its presence in numerous bioactive molecules. nih.gov
Importance of the (R)-Configuration in Chiral Amino Alcohol Systems
The spatial arrangement of atoms, or stereochemistry, is fundamental to the function of chiral molecules. The absolute configuration at a chiral center is designated by 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) using the Cahn-Ingold-Prelog priority rules. nih.gov This distinction is not trivial; two enantiomers (R and S forms of the same molecule) can have dramatically different biological activities and chemical behaviors in a chiral environment. nih.govntu.edu.sg
In living systems, which are inherently chiral, the specific three-dimensional shape of a molecule determines how it interacts with biological targets like enzymes and receptors. ntu.edu.sgomicsonline.org A drug with an (R)-configuration might bind perfectly to its target and elicit a therapeutic response, while its (S)-enantiomer could be inactive or, in some notorious cases, cause harmful side effects. ntu.edu.sgnumberanalytics.com The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was teratogenic, serves as a stark reminder of this principle. numberanalytics.com
Therefore, in the design and synthesis of chiral ligands for asymmetric catalysis or new pharmaceutical agents, controlling the absolute configuration is paramount. The synthesis of a specific enantiomer, such as one with an (R)-configuration, allows for the creation of highly selective catalysts and drugs with well-defined pharmacological profiles. nih.govwashington.edu The ability to synthesize a single enantiomer, like (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol, is a key goal of modern organic synthesis.
Research Data on this compound
Detailed research findings and comprehensive physical property data for this compound are not widely available in published literature. However, basic identification information has been compiled from chemical supplier databases.
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1213869-45-4 | bldpharm.combldpharm.com |
| Molecular Weight | 217.06 g/mol | bldpharm.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
(2R)-2-amino-2-(5-bromopyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H9BrN2O/c8-5-1-2-7(10-3-5)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m0/s1 |
InChI Key |
XMTHWNAWGXWMOF-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=NC=C1Br)[C@H](CO)N |
Canonical SMILES |
C1=CC(=NC=C1Br)C(CO)N |
Origin of Product |
United States |
Synthetic Methodologies for R 2 Amino 2 5 Bromopyridin 2 Yl Ethanol and Analogues
Asymmetric Synthesis Approaches
Asymmetric synthesis methodologies aim to introduce the desired chirality during the reaction sequence, starting from achiral or prochiral materials.
Enantioselective Reduction of Prochiral Ketone Precursors
A prevalent strategy for the synthesis of chiral amino alcohols is the enantioselective reduction of the corresponding prochiral α-amino ketones. rroij.com This approach is highly convergent and allows for the direct installation of the stereogenic center.
The Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst in conjunction with borane (B79455), is a powerful and widely used method for the asymmetric reduction of prochiral ketones. ic.ac.uknih.gov This catalytic system offers high levels of enantioselectivity and predictable stereochemical outcomes. nih.govgoogle.com The catalyst, typically generated in situ from a chiral amino alcohol and borane, coordinates with both the borane reducing agent and the ketone substrate, facilitating a highly organized, enantioselective hydride transfer. researchgate.netorganic-chemistry.org
In the context of synthesizing pyridyl ethanolamine (B43304) derivatives, this method has proven effective. For instance, a scalable asymmetric synthesis of (R)-2-Amino-1-(3-pyridinyl)ethanol dihydrochloride (B599025) was achieved via an oxazaborolidine-catalyzed borane reduction, highlighting the industrial applicability of this methodology. scilit.com
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Prochiral α-amino ketone | Oxazaborolidine/BH₃ | Chiral β-amino alcohol | High | ic.ac.uknih.gov |
| 2-Amino-1-(3-pyridinyl)ethanone | Oxazaborolidine/BH₃ | (R)-2-Amino-1-(3-pyridinyl)ethanol | Not specified | scilit.com |
Biocatalysis has emerged as a green and efficient alternative for the synthesis of chiral molecules. nih.gov Enzymes, such as lipases and alcohol dehydrogenases, can catalyze reductions with high enantio- and regioselectivity under mild reaction conditions. mdpi.com While specific examples for the direct lipase-catalyzed reduction of 2-amino-1-(5-bromopyridin-2-yl)ethanone are not prevalent in the provided search results, the broader application of biocatalytic reductions for producing chiral alcohols and amines is well-documented. researchgate.netmdpi.comresearchgate.net These methods often involve whole-cell systems or isolated enzymes and can achieve high conversions and enantiomeric excesses. mdpi.com
Stereoselective Ring-Opening Reactions of Epoxides and Aziridines
Another significant pathway to chiral β-amino alcohols involves the nucleophilic ring-opening of epoxides or aziridines. rroij.comopenaccessjournals.com These three-membered heterocyclic rings are strained, making them susceptible to attack by various nucleophiles, leading to highly functionalized products.
The ring-opening of epoxides with an azide (B81097) source, followed by reduction of the resulting azide, is a versatile two-step process for the synthesis of β-amino alcohols. This method's success hinges on the regio- and stereoselectivity of the initial azidolysis step. For pyridyl epoxides, the nucleophilic attack of the azide ion can be directed to a specific carbon atom, leading to the desired regioisomer. Subsequent reduction of the azide group to an amine yields the final product. Research has shown that the ring-opening of aziridines with hydrazoic acid (HN₃) can proceed with high regio- and diastereoselectivity to form azido (B1232118) amines, which are precursors to vicinal diamines. mdpi.comnih.gov
A direct approach to chiral β-amino alcohols is the ring-opening of epoxides with chiral amines. This reaction can be catalyzed by various agents, including Lewis acids, to enhance reactivity and selectivity. mdpi.com The use of a chiral amine as the nucleophile can introduce a new stereocenter, and the diastereoselectivity of the reaction is a critical factor. Studies on the ring-opening of 2-oxiranyl-pyridines with chiral primary amines have demonstrated that the reaction can proceed regioselectively to afford the corresponding diastereomeric β-amino alcohols. researchgate.net Subsequent separation of these diastereomers can provide access to enantiomerically pure products.
| Substrate | Reagent/Catalyst | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Pyridyl Epoxide | Azide (e.g., HN₃) | Azido alcohol | Regio- and stereoselective azidolysis | mdpi.comnih.gov |
| 2-Oxiranyl-pyridine | Chiral primary amine/Sc(OTf)₃ | Diastereomeric β-amino alcohols | Regioselective ring-opening | researchgate.net |
| Epoxide | Amine | β-amino alcohol | Catalyzed by various agents (e.g., Lewis acids) | mdpi.com |
Asymmetric Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions
The creation of the stereogenic center in (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol with high enantiopurity is a critical challenge. Modern asymmetric synthesis offers powerful tools to achieve this, including chromium-catalyzed cross-couplings and stereoselective Mannich-type reactions.
Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings
A significant advancement in the synthesis of chiral β-amino alcohols is the chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. organic-chemistry.orgbohrium.com This method is advantageous for its ability to tolerate a wide range of functional groups, including halides, which is pertinent for the synthesis of the target molecule. organic-chemistry.org The reaction proceeds through a radical-polar crossover mechanism, where a chiral chromium catalyst plays a threefold role: chemoselective single-electron reduction of the imine, rapid interception of the resulting radical, and stereoselective addition to the aldehyde. nih.gov
The reaction involves the coupling of an N-sulfonyl imine derived from 5-bromo-2-formylpyridine with a suitable aldehyde in the presence of a chiral chromium catalyst. The catalyst facilitates the formation of an α-amino radical from the imine, which then adds to the aldehyde in a highly diastereo- and enantioselective manner. organic-chemistry.orgwestlake.edu.cn Mechanistic studies have confirmed the formation of α-amino radicals and the crucial role of the chiral catalyst in controlling the stereochemical outcome. organic-chemistry.org
Table 1: Examples of Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis
| Entry | Aldehyde | Imine | Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Benzaldehyde | N-Sulfonyl-phenylimine | CrCl₂/Chiral Ligand | >20:1 | 98% | 95 |
| 2 | 4-Chlorobenzaldehyde | N-Sulfonyl-phenylimine | CrCl₂/Chiral Ligand | >20:1 | 97% | 92 |
| 3 | 2-Naphthaldehyde | N-Sulfonyl-phenylimine | CrCl₂/Chiral Ligand | >20:1 | 99% | 96 |
This table presents representative data from studies on Cr-catalyzed asymmetric cross aza-pinacol couplings, demonstrating the high stereoselectivity and yields achievable with various aromatic aldehydes.
Stereoselective Mannich-Type Reactions
The Mannich reaction is a classic and powerful tool for the synthesis of β-amino carbonyl compounds, which are versatile precursors to β-amino alcohols. ru.nlnih.gov Enantioselective variations of the Mannich reaction, particularly those employing chiral catalysts, provide an effective route to chiral amino alcohols. acs.orgmdpi.commdpi.com
In the context of synthesizing this compound, a stereoselective Mannich-type reaction could involve the reaction of an enolate or its equivalent with an imine derived from 5-bromo-2-formylpyridine in the presence of a chiral catalyst. ru.nl For instance, a catalytic enantioselective Mannich-type reaction of silyl (B83357) enol ethers with aldimines using a chiral zirconium catalyst has been shown to produce β-amino acid derivatives in high yields and with high enantioselectivities. acs.org Subsequent reduction of the carbonyl group would yield the desired amino alcohol.
Another approach is the Petasis borono-Mannich reaction, a multicomponent condensation of an aldehyde, an amine, and a boronic acid. chemrxiv.org A catalytic and enantioselective version of this reaction using a BINOL-derived catalyst can produce chiral 1,2-amino alcohols. chemrxiv.org
Table 2: Examples of Stereoselective Mannich-Type Reactions for Chiral Amino Alcohol Synthesis
| Entry | Enolate/Nucleophile | Imine/Electrophile | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| 1 | Silyl enol ether | N-Hydroxyphenyl aldimine | Chiral Zirconium Complex | - | up to 96% |
| 2 | Allomaltol | N-Protected aldimine | Bifunctional tertiary amine-squaramide | - | up to 99% |
This table showcases the versatility of stereoselective Mannich-type reactions in generating chiral amino compounds with high enantiopurity using different nucleophiles, electrophiles, and catalyst systems.
Catalytic Asymmetric Nitrene Insertion Reactions
Catalytic asymmetric nitrene insertion into C-H bonds has emerged as a powerful strategy for the synthesis of chiral amines and their derivatives. researchgate.net This method offers a direct approach to β-amino alcohols through the intramolecular amination of alcohols. nih.govnih.govresearchgate.net The process typically involves the generation of a reactive nitrene intermediate from a precursor, which then undergoes a stereoselective insertion into a C-H bond, guided by a chiral catalyst. researchgate.net
A general method for the synthesis of chiral oxazolidin-2-ones, which are precursors to chiral β-amino alcohols, involves the ring-closing C(sp³)–H amination of N-benzoyloxycarbamates catalyzed by a chiral ruthenium complex. researchgate.net These cyclic carbamates can be subsequently hydrolyzed to afford the desired chiral β-amino alcohols. researchgate.net This strategy has been successfully applied to a variety of substrates, demonstrating its potential for the synthesis of complex chiral molecules. nih.govnih.govresearchgate.net
Synthetic Routes Involving Functional Group Transformations on the Pyridine (B92270) Moiety
In addition to constructing the chiral center, the synthesis of this compound requires the specific functionalization of the pyridine ring.
Introduction of Bromine via Electrophilic Substitution
The introduction of a bromine atom at the 5-position of the pyridine ring is a key step. This is typically achieved through electrophilic bromination of a suitable pyridine precursor. The regioselectivity of this reaction is crucial. For pyridine N-oxides, regioselective bromination at the C2-position can be achieved using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromine source under mild conditions. tcichemicals.com
For 2-aminopyridine (B139424) derivatives, direct bromination can lead to a mixture of products. However, by carefully controlling the reaction conditions, regioselective bromination at the 5-position can be favored.
Derivatization of Amino and Hydroxyl Groups within the Framework
The amino and hydroxyl groups in the target molecule and its precursors offer opportunities for further derivatization to modify the compound's properties or to facilitate subsequent synthetic steps.
The amino group can undergo N-acylation. For instance, the reaction of 2-aminopyrimidines with benzoyl chlorides in the presence of a weak base like pyridine can lead to the formation of monoamides, avoiding the undesired N,N-diacylation that can occur with stronger bases. semanticscholar.org
The hydroxyl group can be derivatized using various reagents. Acyl chlorides and organic anhydrides are commonly used for this purpose. researchgate.net For example, a single-step, quantitative derivatization of amino, carboxyl, and hydroxyl groups in iodothyronine amino acids has been achieved using ethanolic pivalic anhydride containing 4-dimethylaminopyridine. nih.gov Such derivatization can be useful for protection during subsequent reactions or for enhancing analytical detection. sci-hub.se Additionally, the hydroxyl group can be converted to other functional groups, such as an azide, via a Mitsunobu reaction, which can then be reduced to an amine, providing a route to vicinal diamines. nih.gov
Stereochemical Aspects in Synthesis and Application
Enantioselectivity and Diastereoselectivity Control in the Formation of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol
The primary challenge in synthesizing this compound is to control the enantioselectivity of the reaction that forms the chiral center. The most common and effective strategies for this class of compounds involve the asymmetric reduction of a prochiral ketone precursor, 2-amino-1-(5-bromopyridin-2-yl)ethanone, or the stereoselective addition of a nucleophile to an imine derivative.
Recent advancements in synthetic chemistry have focused on catalytic asymmetric methods, which are highly efficient and can generate the desired enantiomer in high purity. rsc.org These methods include asymmetric hydrogenation, transfer hydrogenation, and reductions using chiral catalysts. rsc.orgmdpi.com Biocatalysis, employing enzymes such as alcohol dehydrogenases (ADHs) or engineered amine dehydrogenases (AmDHs), has also emerged as a powerful tool for producing enantiopure amino alcohols due to the exceptional selectivity of enzymes. frontiersin.orgnih.gov For instance, the asymmetric reduction of prochiral 2-haloacetophenones using ADHs is a well-established method for producing enantiopure 2-halo-1-arylethanols, which are structurally related to the target compound. nih.gov
The success of asymmetric synthesis hinges on the use of chiral molecules—catalysts or auxiliaries—that can influence the stereochemical outcome of a reaction.
Chiral Catalysts: A chiral catalyst creates a chiral environment that forces the reaction to proceed through a lower energy transition state for the formation of one enantiomer over the other.
Oxazaborolidines: Corey-Bakshi-Shibata (CBS) catalysts, a type of chiral oxazaborolidine, are highly effective for the enantioselective reduction of prochiral ketones using borane (B79455) as the reducing agent. researchgate.net The catalyst coordinates to both the borane and the ketone's carbonyl oxygen, creating a rigid, chair-like six-membered transition state. The steric bulk of the catalyst's substituents then directs the hydride transfer from the borane to a specific face of the ketone, yielding the alcohol in high enantiomeric excess (ee).
Transition Metal Catalysts: Ruthenium and Rhodium complexes featuring chiral ligands (e.g., BINAP, DPEN) are widely used for asymmetric hydrogenation and transfer hydrogenation. For example, the intramolecular asymmetric reductive amination of aminoketones mediated by ruthenium-based catalysts can produce chiral cyclic amines with high enantioselectivity. mdpi.com A similar intermolecular approach could be applied to the precursor of this compound.
Biocatalysts (Enzymes): Enzymes offer unparalleled stereoselectivity under mild reaction conditions. Engineered amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with excellent enantioselectivity (>99% ee). frontiersin.org Similarly, alcohol dehydrogenases (ADHs) are used for the asymmetric reduction of ketones, including halogenated acetophenone (B1666503) derivatives. nih.gov
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed.
Evans Oxazolidinones: These are among the most reliable and widely used chiral auxiliaries for directing aldol (B89426) additions, alkylations, and other reactions.
Sulfinamides: Chiral tert-butanesulfinamide is a versatile auxiliary for the asymmetric synthesis of chiral amines. Condensation with an aldehyde or ketone forms a chiral N-sulfinyl imine, which then undergoes diastereoselective nucleophilic addition. The auxiliary is subsequently removed under acidic conditions.
(S)-indoline: This auxiliary can be used to form chiral hydrazones, which then react with organolithium reagents with extremely high diastereoselectivity to create the desired stereocenter before the auxiliary is cleaved. nih.gov
The following table summarizes the performance of various catalytic systems in the synthesis of analogous chiral amino alcohols.
| Catalyst/Auxiliary | Substrate Type | Reaction Type | Product ee (%) |
| (S,S)-RuCl(p-cymene)(TsDPEN) | Aminoketone | Asymmetric Reductive Amination | 94.5% |
| Engineered Amine Dehydrogenase | α-Hydroxy Ketone | Asymmetric Reductive Amination | >99% |
| (2S,3R)-2-amino-3-methyl-1,1-diphenylpentanol/Borane | Aromatic Ketone | Asymmetric Reduction | ~90% |
| (S)-indoline Hydrazone | Aldehyde | Nucleophilic Addition | >99% (de) |
This table presents data from reactions on analogous substrates, not specifically this compound.
The mechanism of stereocontrol is fundamental to understanding and optimizing an asymmetric synthesis.
In Catalytic Reductions: For chiral oxazaborolidine-catalyzed reductions, stereocontrol is achieved through a highly organized transition state. The Lewis acidic boron atom of the catalyst coordinates to the carbonyl oxygen of the ketone, while the Lewis basic nitrogen atom coordinates to the borane. This brings all three components into a fixed, chair-like conformation. The bulky substituents on the catalyst physically block one face of the ketone, allowing the hydride to attack only from the unhindered face, thus ensuring high enantioselectivity. researchgate.net
In Biocatalysis: Enzymes achieve stereocontrol through the precise positioning of the substrate within the active site. The three-dimensional arrangement of amino acid residues in the active site creates a chiral pocket that binds the substrate in a single, preferred orientation through a network of interactions (e.g., hydrogen bonds, hydrophobic interactions). This locks the substrate in place, exposing only one face of the reactive group (e.g., a ketone) to the enzyme's catalytic machinery (and cofactor, like NADH/NADPH), resulting in a highly stereospecific transformation. frontiersin.org
With Chiral Auxiliaries: Stereocontrol with chiral auxiliaries relies on sterically-controlled facial bias. The auxiliary, being a bulky chiral group, is attached near the reaction center. It effectively shields one face of the molecule, compelling the attacking reagent to approach from the opposite, less sterically hindered face. This leads to the preferential formation of one diastereomer. The predictable nature of this steric hindrance allows for the reliable synthesis of the desired stereoisomer. wikipedia.org
Configurational Stability and Chirality Transfer
The utility of a chiral molecule like this compound also depends on the stability of its stereocenter and its ability to transfer its chiral information.
Configurational Stability: Chiral 1,2-amino alcohols are generally configurationally stable compounds. nih.govcsic.es The stereogenic center, a sp³-hybridized carbon, is not prone to spontaneous racemization under normal conditions of storage and handling. However, extreme conditions, such as very high temperatures or harsh acidic or basic environments, could potentially lead to side reactions, though racemization via deprotonation/reprotonation at the chiral carbon is unlikely due to the high pKa of the C-H bond. In some amine-containing pharmaceuticals, isomerization has been noted as a potential issue under certain pH conditions during synthesis or formulation, which necessitates careful process control. mdpi.com
Chirality Transfer: Chirality transfer is the process by which the chirality of one molecule influences the creation of new stereocenters in another molecule or within the same molecule. This compound, as a chiral 1,2-amino alcohol, is an excellent candidate for applications involving chirality transfer.
As a Chiral Ligand: The 1,2-amino alcohol motif is a cornerstone of many privileged chiral ligands used in asymmetric catalysis, such as BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) ligands. The nitrogen and oxygen atoms can chelate to a metal center, creating a rigid and well-defined chiral environment around it. This catalytic complex can then induce high enantioselectivity in a wide range of reactions, including cyclopropanations, Diels-Alder reactions, and conjugate additions.
As a Chiral Auxiliary: The compound itself could potentially be used as a chiral auxiliary. By temporarily attaching it to a prochiral substrate, its inherent chirality could direct the stereochemical outcome of a subsequent reaction before being cleaved and recovered. researchgate.net
The robust nature of the stereocenter in this compound makes it a reliable chiral building block for the synthesis of more complex, biologically active molecules where maintaining stereochemical integrity is paramount.
Ligand Design and Metal Complexation of R 2 Amino 2 5 Bromopyridin 2 Yl Ethanol
Coordination Chemistry of Pyridyl Amino Alcohol Ligands
The coordination behavior of pyridyl amino alcohol ligands is dictated by the interplay of the different donor groups present in their structure. The pyridine (B92270) ring offers a soft N-donor site, readily coordinating to a wide range of transition metals. The amino alcohol moiety introduces both a hard primary amine nitrogen and a hard alcohol oxygen, which can also participate in coordination. This combination of hard and soft donors imparts interesting properties to the resulting metal complexes.
Pyridyl amino alcohol ligands can act as bidentate, tridentate, or even bridging ligands, depending on the metal center, the reaction conditions, and the specific structure of the ligand. In the case of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol, the most common chelation mode is expected to be as a bidentate N,N'-donor, utilizing the pyridine nitrogen and the amino nitrogen to form a stable five-membered chelate ring with the metal ion. The alcoholic oxygen may or may not coordinate to the metal center.
A key feature of the amino alcohol functionality is its potential for hemilability. Hemilability refers to the characteristic of a multidentate ligand to have one donor atom that can reversibly dissociate from the metal center, creating a vacant coordination site, while the other donor atoms remain coordinated. In pyridyl amino alcohol complexes, the bond between the metal and the alcoholic oxygen is often weaker than the metal-nitrogen bonds. This allows the alcohol group to detach and re-attach to the metal center, a process that can be crucial for catalytic applications by facilitating substrate binding and product release.
The hemilabile nature of the amino alcohol can be influenced by several factors, including the solvent, the presence of coordinating anions, and the electronic properties of the metal center. For instance, in a non-coordinating solvent, the alcohol oxygen is more likely to be coordinated, whereas in a coordinating solvent, the solvent molecule might compete for the coordination site, promoting the dissociation of the alcohol group.
The synthesis of transition metal complexes with pyridyl amino alcohol ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and can influence the coordination geometry and nuclearity of the resulting complex.
While specific studies on this compound are limited, the synthesis and characterization of complexes with analogous chiral amino alcohols and various transition metals have been reported. For example, the reaction of chiral amino alcohols with Cu(II) salts often leads to the formation of mononuclear or dinuclear complexes, where the ligand acts as a bidentate or bridging ligand.
The characterization of these complexes is performed using a combination of spectroscopic and analytical techniques.
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H, O-H, and pyridine ring stretching modes. |
| UV-Visible Spectroscopy | Gives insights into the electronic structure and geometry of the metal complex. The d-d transitions of the metal ion are sensitive to the coordination environment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For diamagnetic complexes (e.g., some Ni(II) or Ag(I) complexes), NMR spectroscopy can provide detailed information about the structure of the complex in solution. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | For paramagnetic complexes (e.g., Cu(II), some Ni(II), Co(II), Fe(II)), EPR spectroscopy can provide information about the oxidation state and the local environment of the metal ion. |
| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the overall geometry of the metal complex in the solid state. |
| Elemental Analysis | Confirms the stoichiometry of the synthesized complexes. |
A hypothetical series of complexes of this compound (L) with various transition metals could exhibit the following general formulas and coordination geometries:
| Complex | Possible Geometry |
| [Cu(L)Cl₂] | Distorted square planar or square pyramidal |
| [Ni(L)₂(H₂O)₂]Cl₂ | Octahedral |
| [Co(L)Cl₂] | Tetrahedral |
| [Fe(L)₂(SO₄)] | Octahedral |
| [Ag(L)₂]NO₃ | Linear or distorted tetrahedral |
Influence of Ligand Chirality on Metal Complex Geometry and Electronic Structure
The presence of a stereogenic center in this compound has a profound impact on the structure of the resulting metal complexes. The coordination of a chiral ligand to a metal center can lead to the formation of diastereomeric complexes with distinct geometries and electronic properties.
The electronic structure of the metal complex can also be affected by the ligand's chirality. Circular dichroism (CD) spectroscopy is a powerful technique to probe the chiral environment of the metal ion. The CD spectrum of a chiral metal complex will exhibit characteristic signals that are sensitive to the geometry and electronic transitions of the complex.
Intermolecular Interactions and Supramolecular Assembly in Metal Complexes
In the solid state, metal complexes of pyridyl amino alcohol ligands can self-assemble into higher-order supramolecular structures through a variety of non-covalent interactions. These interactions play a crucial role in determining the crystal packing and can influence the physical properties of the material.
The amino alcohol functionality is a key player in directing the supramolecular assembly through hydrogen bonding. The amino group can act as a hydrogen bond donor, while the alcohol group can act as both a donor and an acceptor. These hydrogen bonds can link adjacent complex molecules, forming one-, two-, or three-dimensional networks.
The interplay of these various intermolecular forces can lead to the formation of complex and fascinating supramolecular architectures. The chirality of the ligand can also influence the nature of these interactions, potentially leading to the formation of chiral supramolecular assemblies.
Theoretical and Computational Investigations of R 2 Amino 2 5 Bromopyridin 2 Yl Ethanol
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT studies on (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol would provide fundamental insights into its intrinsic properties.
Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations find the minimum energy conformation, which corresponds to the most likely structure of the molecule at 0 Kelvin. For a flexible molecule like this compound, which has rotatable bonds, a conformational analysis is crucial. This involves exploring the potential energy surface to identify various low-energy conformers (isomers that differ by rotation around single bonds).
DFT methods, such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly used for this purpose. nih.gov The calculations would yield optimized bond lengths, bond angles, and dihedral angles for the most stable conformer. Small deviations between theoretical (gas phase) and experimental (solid phase, e.g., from X-ray crystallography) parameters are expected but should show good correlation. nih.gov The analysis would reveal the preferred spatial arrangement of the amino, ethanol, and bromopyridine moieties, which is critical for understanding its interaction with other molecules.
Table 1: Illustrative Optimized Geometrical Parameters for a Pyridine (B92270) Derivative Core This table presents typical data obtained from DFT geometry optimization, based on findings for related structures. The values are illustrative for the pyridine ring segment.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-Br | 1.905 | |
| C-N (ring) | 1.340 | C-N-C: 117.5 |
| C-C (ring) | 1.395 | C-C-C: 119.0 |
| C-C (side chain) | 1.520 | N-C-C: 121.0 |
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)
Understanding the electronic structure is key to predicting a molecule's reactivity and properties. DFT calculations provide detailed information on electron distribution.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to reaction. For this compound, analysis would show the distribution of these orbitals, identifying which parts of the molecule (e.g., the pyridine ring, the amino group) are most likely to participate in electron donation or acceptance.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It is a valuable tool for identifying sites for electrophilic and nucleophilic attack. nih.gov The map uses a color scale where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). For this molecule, the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group would likely be regions of negative potential, while the hydrogen atoms of the amino and hydroxyl groups would be regions of positive potential. nih.gov
Table 2: Illustrative FMO Data for a Substituted Pyridine This table shows typical FMO energy values and the resulting energy gap calculated via DFT.
| Parameter | Energy (eV) |
| EHOMO | -6.270 |
| ELUMO | -2.177 |
| Energy Gap (ΔE) | 4.093 |
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)
DFT calculations can accurately predict various spectroscopic properties, which can be used to validate experimental data or aid in spectral assignment.
Vibrational Frequencies: Theoretical calculations of vibrational frequencies correspond to infrared (IR) and Raman spectra. By computing these frequencies, researchers can assign the observed experimental spectral bands to specific molecular vibrations (e.g., N-H stretching, C=N bending). researchgate.netnih.gov Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor to improve agreement with experimental results. researchgate.netresearchgate.net A Potential Energy Distribution (PED) analysis can be performed to provide a detailed assignment of each vibrational mode. nih.gov
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. pdx.edu These theoretical shifts can be compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms in the molecule.
Reactivity Indices and Mechanistic Pathway Investigations
Global reactivity descriptors derived from DFT, such as electronegativity (χ), chemical hardness (η), and electrophilicity index (ω), can quantify the reactivity of the molecule. These indices help in understanding the molecule's behavior in chemical reactions. Furthermore, DFT is instrumental in investigating reaction mechanisms. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This allows researchers to determine the feasibility of a reaction and understand the step-by-step process by which it occurs.
Molecular Dynamics (MD) Simulations for Ligand-Substrate and Ligand-Metal Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent, a protein receptor, or a metal ion). nih.govnih.gov
For this compound, MD simulations would be crucial for studying its interactions in a biological or catalytic context.
Ligand-Substrate Interactions: If the molecule is being investigated as a potential drug or ligand, MD simulations can model its binding to a target protein. These simulations can identify key intermolecular interactions (like hydrogen bonds or π-stacking), determine the stability of the ligand-protein complex, and calculate the binding free energy. nih.govmdpi.com
Ligand-Metal Interactions: The amino, hydroxyl, and pyridine nitrogen groups on the molecule make it a potential ligand for metal ions. MD simulations can explore the coordination of this molecule to different metal centers, revealing the preferred coordination geometry, the stability of the resulting complex, and the dynamics of the ligand exchange process. researchgate.net
Quantum Chemical Modeling of Chiral Recognition and Inducement
Chiral recognition is the ability of a chiral system to differentiate between the enantiomers of another chiral compound. Understanding this phenomenon is vital in pharmacology and asymmetric catalysis. Quantum chemical modeling, primarily using DFT, can provide deep insights into the mechanisms of chiral recognition involving this compound.
This modeling typically involves studying the non-covalent interactions between the chiral molecule (the selector) and the two enantiomers of another molecule (the substrate). The "three-point interaction model" is a classic concept where stable binding requires at least three points of interaction between the selector and one enantiomer, with a less stable interaction for the other enantiomer. nih.gov
By building computational models of the diastereomeric complexes—[(R)-molecule • (R)-substrate] and [(R)-molecule • (S)-substrate]—and calculating their interaction energies, researchers can predict which enantiomer will bind more strongly. nih.govresearchgate.net These calculations can quantify the energetic difference (ΔΔE) responsible for the recognition, identifying the specific hydrogen bonds, steric repulsions, or other forces that govern the enantioselectivity. This knowledge is essential for designing more effective chiral catalysts or separation agents.
Derivatization and Structure Activity Relationship Studies of R 2 Amino 2 5 Bromopyridin 2 Yl Ethanol Analogues
Synthesis of Related Chiral Pyridine-Containing Amino Alcohol Derivatives
The synthesis of analogues of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol involves strategic modifications to both the pyridine (B92270) core and the amino alcohol side chain. These synthetic efforts aim to create libraries of compounds for screening in various applications, such as catalysis and drug discovery. acs.org
The pyridine ring is a key component for modification. The starting material, 2-aminopyridine (B139424), can undergo regioselective bromination to yield 2-amino-5-bromopyridine, a direct precursor. heteroletters.orgresearchgate.net Control over reaction conditions is essential to manage the formation of by-products like 2-amino-3,5-dibromopyridine. heteroletters.org
Further derivatization can be achieved through cross-coupling reactions. For instance, the Goldberg reaction, a copper-catalyzed amination, allows for the synthesis of various 2-alkyl(aryl)aminopyridines from 2-bromopyridine (B144113). mdpi.com This method can be adapted to introduce a wide range of N-substituents, thereby tuning the electronic and steric properties of the pyridine ring. A one-pot synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine and secondary formamides has also been developed, offering an efficient route to diverse analogues. mdpi.com These synthetic strategies enable the creation of a library of pyridine-substituted chiral amino alcohols, which is fundamental for detailed structure-activity relationship studies.
The amino and alcohol groups on the chiral side chain are primary sites for structural variation.
N-Substitution: The primary amine can be readily alkylated or acylated. N-alkylation of similar amino thiophenes has been accomplished under mild conditions using bases like caesium carbonate. rsc.org Microwave-assisted N-alkylation presents an efficient, high-yield alternative to conventional heating methods for heterocyclic compounds. mdpi.com These methods allow for the introduction of various alkyl and functionalized groups onto the nitrogen atom.
O-Derivatization: The primary alcohol can be converted to ethers or esters through O-alkylation or O-acylation. For example, O-alkylation of hydroxyl groups can be achieved using an alkyl halide and a base such as sodium hydride (NaH) in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.gov This allows for the introduction of various functional groups, such as propargyl groups, which can be used for further modifications.
These derivatizations are critical for modulating properties like solubility, stability, and interaction with biological targets or metal centers in catalysis.
The primary amine of this compound and its analogues is a versatile functional group for constructing more complex molecules.
Schiff Bases: Condensation of the amino group with an aldehyde or ketone yields a chiral Schiff base (or imine). jocpr.com These reactions are often catalyzed by acid and proceed via a hemiaminal intermediate. jocpr.com Chiral Schiff bases derived from amino alcohols and pyridine aldehydes are important as pro-chiral ligands that can form stable complexes with transition metals like Cu(II). nih.gov Such complexes are valuable catalysts in asymmetric synthesis. nih.govehu.es
Heterocyclic Analogues: The amino alcohol moiety can serve as a building block for various heterocyclic systems. For example, chiral β-amino alcohols can be converted into enantiomerically pure vic-diamines through intermediates like aziridines or cyclic sulfamidates. nih.gov Additionally, reactions of the amino group with bifunctional reagents can lead to the formation of larger heterocyclic rings. Amino acids, which share the amino functional group, are common starting materials for synthesizing a wide array of heterocycles, including pyrazoles, pyridazines, and oxazepines. rdd.edu.iqrdd.edu.iq
Elucidation of Structure-Reactivity and Structure-Function Relationships
Understanding the relationship between the molecular structure of this compound analogues and their chemical reactivity or biological function is a primary goal of derivatization. Structure-activity relationship (SAR) studies are essential in optimizing compounds for specific applications, such as asymmetric catalysis or as therapeutic agents. nih.govmdpi.com
In the context of catalysis, modifications to chiral pyridine-derived ligands can have a profound impact on both catalytic activity and stereoselectivity. acs.org For instance, in pyridine-oxazoline (PyrOx) ligands, introducing electron-donating substituents at the 3 and 5 positions of the pyridine ring has been found to be critical for improving both conversion rates and enantiomeric excess in certain asymmetric reactions. researchgate.net This highlights a clear structure-function relationship where the electronic properties of the pyridine moiety directly influence catalytic performance.
Similarly, in drug discovery, SAR studies of pyridine derivatives have revealed key structural features that govern biological activity. For antiproliferative agents, the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance activity, whereas halogen atoms or bulky groups may decrease it. nih.govmdpi.com For a series of pyrazolo[4,3-c]pyridine derivatives, SAR studies guided the optimization of inhibitors of protein-protein interactions, leading to compounds with nanomolar potency. acs.org
A summary of representative SAR findings for pyridine derivatives is presented below.
| Structural Modification | Observed Effect | Application Context | Reference |
|---|---|---|---|
| Addition of -OCH3 or -OH groups to pyridine ring | Enhanced antiproliferative activity | Anticancer Agents | nih.govmdpi.com |
| Addition of halogen atoms or bulky groups | Lowered antiproliferative activity | Anticancer Agents | nih.gov |
| Electron-donating groups on pyridine ring of PyrOx ligand | Increased conversion and enantioselectivity | Asymmetric Catalysis | researchgate.net |
| Introduction of flexible alkylamines | Enhanced inhibitory activity against PEX14-PEX5 protein-protein interaction | Trypanocidal Agents | acs.org |
Application in Chiral Stationary Phases for Enantiomeric Separation
Chiral stationary phases (CSPs) are essential for separating enantiomers using high-performance liquid chromatography (HPLC). nih.gov Chiral molecules like this compound and its derivatives can be utilized in two ways in this context: either as analytes to be separated or as the chiral selectors that constitute the stationary phase.
Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are among the most versatile and widely used for the resolution of a broad range of chiral molecules, including amino alcohols. yakhak.orgresearchgate.netspringernature.com The enantioseparation of chiral amines and amino alcohols, often after derivatization to introduce moieties that enhance interaction with the CSP, has been successfully demonstrated on these columns. yakhak.org
The effectiveness of a separation is determined by factors such as the chemical structure of the CSP, the analyte, and the composition of the mobile phase. researchgate.net For example, studies on the separation of chiral amines on various polysaccharide-based CSPs showed that Chiralpak IE, derived from amylose tris(3,5-dichlorophenylcarbamate), and Chiralcel OD-H, from cellulose tris(3,5-dimethylphenylcarbamate), provided excellent baseline separation for the tested compounds. yakhak.org The choice between coated and covalently bonded polysaccharide phases can also influence separation efficiency and column robustness. yakhak.org
Derivatives of amino acids and amino alcohols have themselves been synthesized and used as chiral selectors for novel CSPs. mdpi.com An aromatic amine derivative of (R)-2-amino-1-butanol was successfully applied as a chiral selector, demonstrating high resolution for acidic compounds like 2-phenylpropionic acid. mdpi.com This indicates the potential for analogues of this compound to be immobilized onto a solid support (e.g., silica (B1680970) gel) to create new CSPs for specific enantioseparation challenges.
The table below presents typical data from the enantioseparation of a chiral compound on polysaccharide-based CSPs, illustrating the key chromatographic parameters.
| Chiral Stationary Phase (CSP) | Mobile Phase (% 2-Propanol in Hexane) | Capacity Factor (k'1) | Selectivity Factor (α) | Resolution (Rs) |
|---|---|---|---|---|
| Chiralcel OD-H | 1.0 | 5.21 | 1.15 | 2.55 |
| Chiralcel OD-H | 5.0 | 1.98 | 1.20 | 2.90 |
| Chiralpak AD-H | 5.0 | 3.45 | 1.31 | 4.10 |
| Chiralpak AD-H | 10.0 | 1.89 | 1.35 | 4.35 |
| Chiralpak AS-H | 1.0 | 8.12 | 1.09 | 1.50 |
Future Research Directions and Perspectives
Development of Novel and Sustainable Stereoselective Synthetic Pathways
The efficient synthesis of enantiomerically pure compounds like (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol is crucial for its practical application. While traditional chemical synthesis often involves multi-step processes with stoichiometric reagents, future research should focus on developing more sustainable and atom-economical pathways. frontiersin.orgnih.gov
Key areas for development include:
Biocatalysis : The use of engineered enzymes, particularly amine dehydrogenases (AmDHs), offers a green and highly selective route for producing chiral amino alcohols. frontiersin.orgnih.govacs.orgfrontiersin.org Research could focus on identifying or engineering an AmDH that can asymmetrically reduce a precursor α-hydroxy ketone with high conversion rates and excellent enantioselectivity (>99% ee). frontiersin.orgnih.govacs.org This biocatalytic approach operates under mild conditions in aqueous media, significantly reducing waste and avoiding the use of heavy metal catalysts. frontiersin.org
Asymmetric Transfer Hydrogenation (ATH) : Ruthenium-catalyzed ATH of the corresponding α-amino ketone precursor is another promising green chemistry approach. acs.orgscilit.comresearchgate.net This method often utilizes inexpensive and readily available hydrogen donors like isopropanol (B130326) and can achieve high yields and enantioselectivities without the need for high-pressure hydrogenation equipment. acs.org
Electrocatalytic Methods : Emerging techniques like stereoselective electrocatalytic decarboxylative transformations could provide novel and streamlined access to enantiopure amino alcohols, simplifying complex synthetic pathways. nih.gov
| Synthetic Pathway | Key Advantages | Research Focus | Potential Precursor |
|---|---|---|---|
| Biocatalysis (Amine Dehydrogenase) | High enantioselectivity (>99% ee), mild reaction conditions, aqueous solvent, reduced waste. frontiersin.orgacs.orgfrontiersin.org | Screening and engineering of AmDHs for substrate specificity and improved catalytic efficiency. frontiersin.orgacs.org | 1-(5-bromopyridin-2-yl)-2-hydroxyethan-1-one |
| Asymmetric Transfer Hydrogenation (ATH) | High yields, operational simplicity, avoids pressurized H2. acs.orgresearchgate.net | Development of efficient Ru(II) or Ir(III) catalysts and optimization of reaction conditions. scilit.comresearchgate.net | 2-Amino-1-(5-bromopyridin-2-yl)ethan-1-one |
| Electrocatalytic Cross-Coupling | Modular, general, and chemoselective; simplifies synthetic pathways. nih.gov | Application of serine-derived chiral carboxylic acids in decarboxylative transformations. nih.gov | Serine-derived chiral building blocks |
Exploration of New Catalytic Transformations Utilizing this compound as a Ligand
Chiral 1,2-amino alcohols and pyridine-containing molecules are privileged scaffolds for ligands in asymmetric catalysis. rsc.orgresearchgate.netrsc.org The unique structure of this compound, featuring both a nitrogen and an oxygen donor atom (N,O-bidentate), makes it a highly promising candidate as a chiral ligand for a variety of metal-catalyzed reactions. researchgate.net
Future research should explore its application in:
Carbon-Carbon Bond Formation : Investigating its efficacy in reactions such as the enantioselective addition of organozinc reagents to aldehydes and ketones. rsc.org The pyridine (B92270) nitrogen and amino alcohol moiety can coordinate to a metal center (e.g., Zinc, Copper, Rhodium), creating a chiral environment to control the stereochemical outcome of the reaction.
Asymmetric Hydrogenation and Transfer Hydrogenation : This compound could serve as a ligand for Ruthenium, Rhodium, or Iridium catalysts in the asymmetric hydrogenation of prochiral ketones and imines, a fundamental transformation in the synthesis of pharmaceuticals. researchgate.netacs.org
C-H Activation/Functionalization : The development of ligands for palladium-catalyzed enantioselective C-H activation is a rapidly advancing field. nih.gov The rigid backbone and specific electronic properties of this pyridyl amino alcohol could offer unique advantages in controlling both reactivity and stereoselectivity.
| Catalytic Reaction | Metal Center | Potential Substrates | Rationale |
|---|---|---|---|
| Addition of Diethylzinc to Aldehydes | Zn(II) | Aromatic and aliphatic aldehydes | Proven efficacy of chiral amino alcohols in this transformation. rsc.org |
| Asymmetric Transfer Hydrogenation | Ru(II), Rh(III), Ir(III) | Prochiral ketones, imines | Amino alcohol and pyridine motifs are effective in creating bifunctional catalysts. researchgate.netresearchgate.netacs.org |
| Palladium-Catalyzed Allylic Alkylation | Pd(0)/Pd(II) | Allylic esters, pronucleophiles | Pyridine-phosphine and pyridine-oxazoline ligands show high efficiency. rsc.orgresearchgate.net |
| Enantioselective C-H Borylation | Ir(I) | Aromatic and heteroaromatic compounds | Chiral pyridine-derived ligands have shown success in related transformations. acs.org |
Computational Design and Rational Optimization of Chiral Ligands
To accelerate the discovery of optimal catalysts, computational chemistry offers powerful tools for the rational design and optimization of chiral ligands. nih.gov For this compound, computational methods can provide deep insights into its function and guide the synthesis of next-generation derivatives with enhanced catalytic performance.
Future research in this area should involve:
Density Functional Theory (DFT) Studies : DFT calculations can be used to model the transition states of catalytic reactions involving this ligand. nih.govnih.gov By understanding the geometry and energetics of these states, researchers can predict enantioselectivity and identify key structural features that control the stereochemical outcome. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) : QSAR studies can establish a mathematical relationship between the structural properties of a series of related ligands and their observed catalytic activity or selectivity. researchgate.neteajournals.org This can guide the modification of the parent structure—for instance, by altering substituents on the pyridine ring—to maximize performance.
Molecular Docking : For biocatalytic applications or understanding interactions with larger molecules, molecular docking can simulate how the ligand-metal complex binds to a substrate, providing insights into the origins of enantioselectivity. nih.gov
| Computational Method | Application | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Modeling transition state structures of ligand-metal-substrate complexes. nih.govnih.gov | Reaction pathways, activation energies, and origins of enantioselectivity. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural descriptors (e.g., steric, electronic) with catalytic performance. researchgate.neteajournals.org | Predictive models for designing ligands with improved activity and selectivity. eajournals.org |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the catalyst-substrate complex in solution. | Conformational preferences and stability of key intermediates. |
Emerging Applications in Advanced Chiral Materials and Technologies
Beyond catalysis, chiral molecules are fundamental building blocks for advanced functional materials. The defined stereochemistry and versatile functional groups of this compound make it an excellent candidate for incorporation into sophisticated chiral architectures.
Promising future directions include:
Chiral Metal-Organic Frameworks (MOFs) : MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Incorporating this chiral amino alcohol as a linker could lead to the formation of homochiral MOFs. nih.govttu.edu Such materials have significant potential in enantioselective separations (e.g., chromatographic stationary phases), asymmetric catalysis, and chiral sensing. nih.govnih.govrsc.org The pyridine and amino alcohol groups are ideal for coordination, while the bromo-substituent can be used for post-synthetic modification.
Chiral Sensors : The development of sensors capable of distinguishing between enantiomers is of great importance in the pharmaceutical and food industries. mdpi.commdpi.com This compound could be immobilized on surfaces (e.g., nanoparticles, electrodes) to create chiral recognition platforms. mdpi.com Techniques like surface-enhanced Raman scattering (SERS) or electrochemical methods could be used to detect the differential binding of enantiomers. mdpi.comnih.gov
Chiral Polymers and Supramolecular Assemblies : Polymerization of derivatives of this amino alcohol could lead to chiral polymers with unique optical or recognition properties. Furthermore, its ability to form hydrogen bonds and coordinate with metals makes it suitable for constructing complex supramolecular structures with applications in materials science. rsc.org
| Material Type | Role of the Compound | Potential Application |
|---|---|---|
| Chiral Metal-Organic Frameworks (MOFs) | Chiral organic linker or strut. ttu.edu | Enantioselective separation, heterogeneous asymmetric catalysis, gas storage. nih.govnih.gov |
| Enantioselective Sensors | Chiral selector immobilized on a sensor surface. | Electrochemical or optical detection of chiral analytes (e.g., drugs, amino acids). mdpi.commdpi.comnih.gov |
| Chiral Polymers | Chiral monomer unit. | Chiral stationary phases for HPLC, materials with chiroptical properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
